![molecular formula C12H12Cl2N2O2 B13900344 Tert-butyl 4,6-dichloropyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B13900344.png)
Tert-butyl 4,6-dichloropyrrolo[3,2-C]pyridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4,6-dichloropyrrolo[3,2-C]pyridine-1-carboxylate is a chemical compound with a unique structure that includes a pyrrolo[3,2-C]pyridine core substituted with tert-butyl and dichloro groups
Métodos De Preparación
The synthesis of tert-butyl 4,6-dichloropyrrolo[3,2-C]pyridine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-C]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Chlorine Atoms: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the Tert-butyl Group: The tert-butyl group is introduced via tert-butylation reactions using tert-butyl chloride and a suitable base.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability .
Análisis De Reacciones Químicas
Tert-butyl 4,6-dichloropyrrolo[3,2-C]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles like amines or thiols replace the chlorine atoms, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction conditions such as reflux or room temperature .
Aplicaciones Científicas De Investigación
Tert-butyl 4,6-dichloropyrrolo[3,2-C]pyridine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mecanismo De Acción
The mechanism of action of tert-butyl 4,6-dichloropyrrolo[3,2-C]pyridine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparación Con Compuestos Similares
Tert-butyl 4,6-dichloropyrrolo[3,2-C]pyridine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 4,6-dichloropyrrolo[2,3-b]pyridine-1-carboxylate: This compound has a similar structure but differs in the position of the pyridine ring, leading to different reactivity and applications.
Tert-butyl 4,6-dichloro-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Propiedades
Fórmula molecular |
C12H12Cl2N2O2 |
|---|---|
Peso molecular |
287.14 g/mol |
Nombre IUPAC |
tert-butyl 4,6-dichloropyrrolo[3,2-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H12Cl2N2O2/c1-12(2,3)18-11(17)16-5-4-7-8(16)6-9(13)15-10(7)14/h4-6H,1-3H3 |
Clave InChI |
GNQZZUKNTDGOSM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C=CC2=C(N=C(C=C21)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


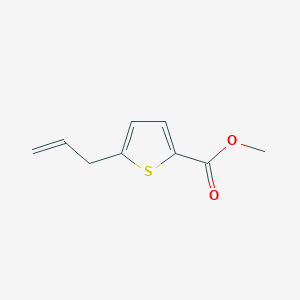
![Ethyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13900267.png)
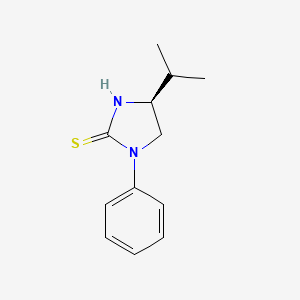
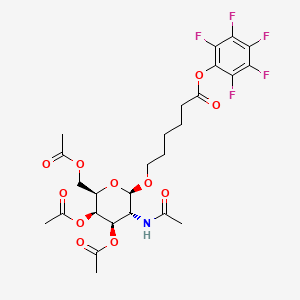

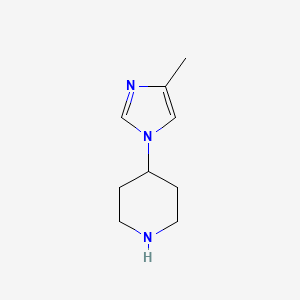
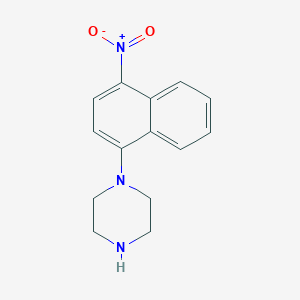
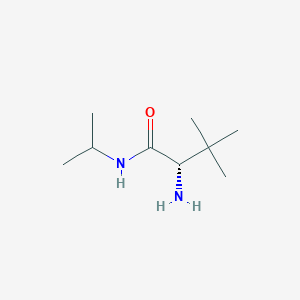
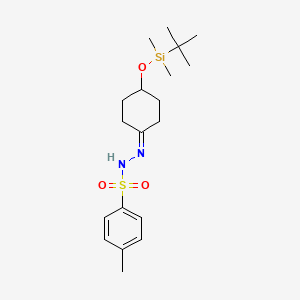
![tert-butyl N-[(2S)-1-(methylamino)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B13900322.png)
![5-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13900328.png)
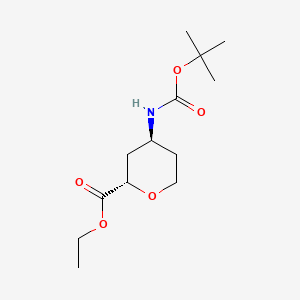
![Ethyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate](/img/structure/B13900333.png)

